molecular formula C7H11NO B3353594 1-Azabicyclo[4.2.0]octan-8-one CAS No. 5562-60-7

1-Azabicyclo[4.2.0]octan-8-one

Cat. No. B3353594
Key on ui cas rn: 5562-60-7
M. Wt: 125.17 g/mol
InChI Key: BVLCJYLRKQNWES-UHFFFAOYSA-N
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Patent
US08076485B2

Procedure details

Pan et al., Eur. J. Pharmacol., 264:177-182 (1994) (“Pan”) describes the synthesis of bromine-substituted methylphenidate analogs. In particular, Pan describes the synthesis of the o-bromo, m-bromo and p-bromo methylphenidate (bromo substitutents on the phenyl ring). The Panizzon synthesis of methylphenidate was modified to prepare p-bromomethylphenidate. Briefly, methylphenidate's molecular skeleton was prepared by base catalyzed reaction of p-bromophenylacetonitrile with o-chloropyridine. Following hydrolysis of the nitrile group to an amide, the pyridine ring was reduced to produce a 4:1 mixture of the erythro and threo isomers of ritalinic acid amide. Epimerization with NaOH, acid hydrolysis of the amide, and treatment with methanol/hydrogen chloride then gave dl-threo-p-bromo-methylphenidate hydrochloride in about 10% overall yield. An early batch used in in vivo experiments was about 85% pure due to the presence of erythro isomers of p-bromomethylphenidate and a trace of dl-threo-methylphenidate. These impurities were removed by several recrystallizations from methanol/ether before in vitro binding experiments were performed. Nuclear magnetic resonance (NMR) spectroscopic data were consistent with the assigned structure (δ3.26 doublet for the benzylic hydrogen showing the threo configuration; δ7.18 and 7.44 doublets for the aromatic protons) and a purity of >98%. Chiral high performance liquid chromatography (HPLC) using a Daicel 250×10 mm column eluted with hexane-isopropanol-diethylamine (98:2:0.1, v/v at 4 ml/min) showed two peaks of equal area at 10 and 12 minutes. The analogous o- and m-bromo derivatives were also prepared from the corresponding o- and m-bromophenylacetonitriles, and shown by NMR and chiral HPLC to be >95% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5](C1C=CC(Br)=CC=1)[CH:6]1[NH:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.COC([C@@H](C1C=CC=CC=1)[C@@H]1NCCCC1)=O>>[N:11]12[C:3](=[O:2])[CH2:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These impurities were removed by several recrystallizations from methanol/ether before in vitro binding experiments
WASH
Type
WASH
Details
eluted with hexane-isopropanol-diethylamine (98:2:0.1, v/v at 4 ml/min)
CUSTOM
Type
CUSTOM
Details
at 10 and 12 minutes
Duration
12 min
CUSTOM
Type
CUSTOM
Details
The analogous o- and m-bromo derivatives were also prepared from the corresponding o- and m-bromophenylacetonitriles

Outcomes

Product
Name
Type
Smiles
N12CCCCC2CC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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